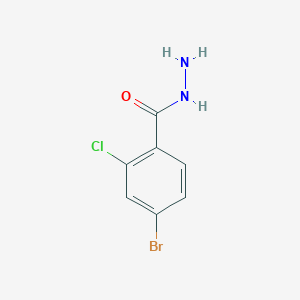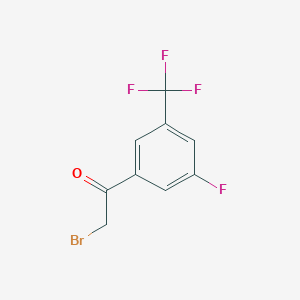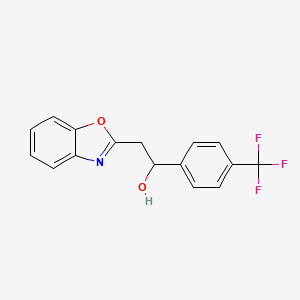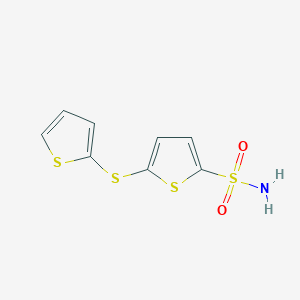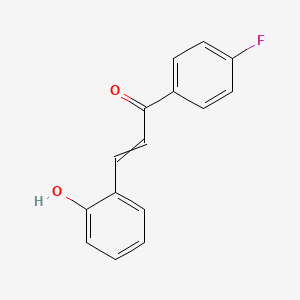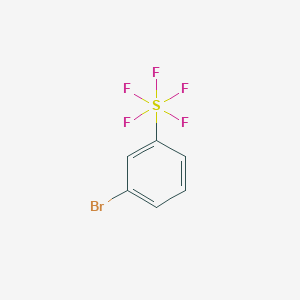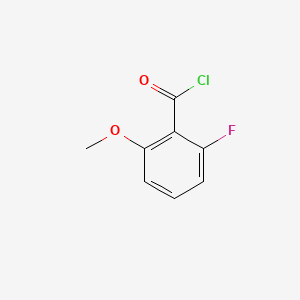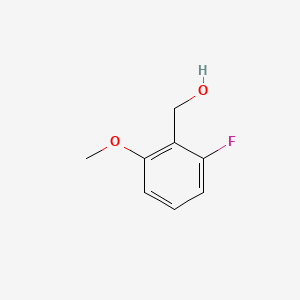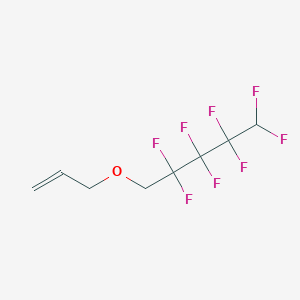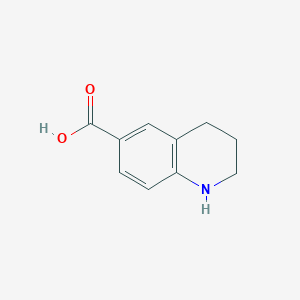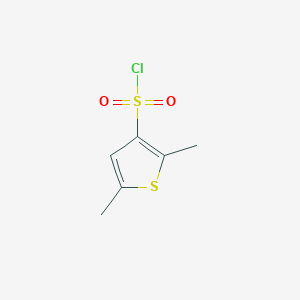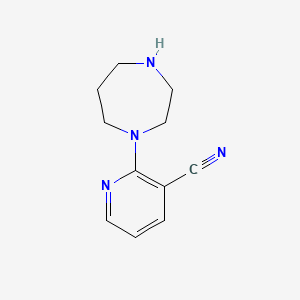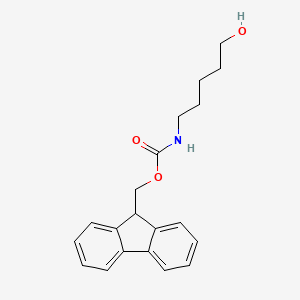
5-(Fmoc-amino)-1-pentanol
Vue d'ensemble
Description
5-(Fmoc-amino)-1-pentanol is a derivative of amino acids where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the Fmoc group's stability under basic conditions and its ability to be removed by mild base treatment. The Fmoc group enhances the hydrophobicity and aromaticity of the amino acid, which can be beneficial for the self-assembly of peptides and their subsequent applications .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids, such as 5-(Fmoc-amino)-1-pentanol, typically involves the condensation of Fmoc-aminoacyl derivatives with appropriate side-chain-protected amino acids or alcohols. For instance, the preparation of Fmoc-aminoacyl-N-ethylcysteine, a related compound, is efficiently performed using Fmoc-aminoacyl pentafluorophenyl ester and N-ethyl-S-triphenylmethylcysteine in the presence of HOOBt in DMF . This method demonstrates the general approach to synthesizing Fmoc-protected amino acid derivatives, which could be applied to the synthesis of 5-(Fmoc-amino)-1-pentanol.
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which is a bulky, aromatic moiety. This group provides significant steric hindrance and affects the overall molecular conformation of the amino acid. The Fmoc group is attached to the nitrogen atom of the amino group, protecting it during peptide synthesis until it is selectively removed .
Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group is stable under the acidic conditions typically used for activating and coupling amino acids but can be removed under basic conditions without affecting the peptide chain. This selective deprotection allows for the sequential addition of amino acids to the growing peptide chain. The Fmoc group can also influence the reactivity of the amino acid, as its steric and electronic properties can affect the nucleophilicity of the amino group .
Physical and Chemical Properties Analysis
Fmoc-protected amino acids, like 5-(Fmoc-amino)-1-pentanol, generally exhibit increased hydrophobicity due to the Fmoc group. This property can influence the solubility of the amino acid in organic solvents, which is advantageous for SPPS. The aromatic nature of the Fmoc group also allows for UV detection during purification processes, such as high-performance liquid chromatography (HPLC), which is commonly used to purify the protected amino acids and peptides .
Applications De Recherche Scientifique
1. Supramolecular Gels
- Application Summary : Fmoc-amino acids are used in the preparation of supramolecular gels through a co-assembly process. These gels are formed by low molecular weight gelators (LMWGs) and are used to support the repair of injuries or age-related impaired structures or functions of living tissues .
- Methods of Application : The preparation involves the co-assembly of LMWGs with other amino acids or peptides. Various characterization techniques such as DLS, FT-IR, SEM and fluorescence microscopy, rheology, and thermal analysis are used to assess the ability to co-assemble .
- Results or Outcomes : Studies have confirmed that the supramolecular structure occurs through the formation of inter- and intramolecular physical bonds that ensure the formation of fibrils organized into 3D networks .
2. Biomedical Applications
- Application Summary : Fmoc-derivatized cationic hexapeptides are used to create self-supporting hydrogels for potential biomedical applications, such as drug delivery and diagnostic tools for imaging .
- Methods of Application : The synthesis involves replacing the acetyl group at the N-terminus with aromatic portions, such as the Fmoc protecting group. The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
- Results or Outcomes : Only the Fmoc-derivatives of series K keep their capability to gel. Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
3. Fabrication of Functional Materials
- Application Summary : Fmoc-modified amino acids and short peptides are used as simple bio-inspired building blocks for the fabrication of functional materials .
- Methods of Application : The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to self-assembly features .
- Results or Outcomes : These functional materials have shown distinct potential for applications in various fields .
4. Design of Micro/Nanostructures
- Application Summary : Fmoc protected aliphatic single amino acids (Fmoc-SAAs) are used to design distinct micro/nanostructures through a bottom-up approach .
- Methods of Application : Controlled morphological transitions are observed through solvent variation. The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .
- Results or Outcomes : Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures that can be tuned by control of the environmental parameters .
5. Hydrogel Formation
- Application Summary : Fmoc amino acids, including potentially “5-(Fmoc-amino)-1-pentanol”, can be effective low molecular weight hydrogelators. The hydrogels formed have applications in cell culturing, sensing, encapsulation, and electronic materials .
- Methods of Application : The hydrogels are typically formed by the self-assembly of the gelator into an entangled network of fibres, which are usually a few tens of nanometres in diameter and can be microns in length .
- Results or Outcomes : The type of gel formed depends on the amino acid used and, in some cases, the final pH of the system .
6. Synthesis of Glycoproteins
- Application Summary : Fmoc-amino acids are utilized to introduce more complex glycans into synthetic glycopeptides. These advances in the field will further improve medical applications .
- Methods of Application : The synthesis involves the use of native chemical ligation to synthesize glycoproteins from well-designed peptide and glycopeptide building blocks .
- Results or Outcomes : The advent of native chemical ligation now makes it possible to synthesize glycoproteins from well-designed peptide and glycopeptide building blocks .
Orientations Futures
The future directions for “5-(Fmoc-amino)-1-pentanol” could involve its use in the synthesis of peptides . The transformation of solid-phase peptide synthesis (SPPS) represents a step-change in peptide manufacturing process efficiency, and should encourage expanded access to peptide-based therapeutics .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-13-7-1-6-12-21-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19,22H,1,6-7,12-14H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOWFUNORLDFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371397 | |
| Record name | ST51037590 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Fmoc-amino)-1-pentanol | |
CAS RN |
209115-33-3 | |
| Record name | 9H-Fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209115-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST51037590 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)
